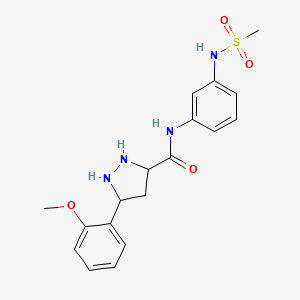
N-(3-methanesulfonamidophenyl)-5-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-methanesulfonamidophenyl)-5-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide, also known as MS-Py, is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound belongs to the class of pyrazole-based compounds and has been found to exhibit a range of biochemical and physiological effects.
Scientific Research Applications
Synthesis and Insecticidal Activity
N-(3-methanesulfonamidophenyl)-5-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide and related compounds have been explored for their potential in agricultural chemistry, specifically for their insecticidal activity. Finkelstein and Strock (1997) designed novel pyrazole methanesulfonates, demonstrating these compounds' capability to act as insecticides with low levels of acute mammalian toxicity. This study indicates the relevance of such chemical structures in developing safer pesticides, highlighting the compounds' specific activity against certain pests while minimizing environmental and health risks (Finkelstein & Strock, 1997).
Carbonic Anhydrase Inhibition
The derivatives of N-(3-methanesulfonamidophenyl)-5-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide have been investigated for their potential as carbonic anhydrase inhibitors. Mert et al. (2015) synthesized a series of pyrazole-3,4-dicarboxamide derivatives bearing the sulfonamide moiety, starting from a related pyrazole compound. These derivatives were tested for their inhibitory effects on human carbonic anhydrase isoenzymes, revealing some compounds with significant inhibitory action. This research opens avenues for the development of new therapeutic agents targeting diseases where carbonic anhydrase activity is a contributing factor (Mert et al., 2015).
Antiproliferative Activities
Further research into the pyrazole-sulfonamide derivatives has identified their potential antiproliferative activities against cancer cell lines. Mert et al. (2014) conducted a study on the in vitro antiproliferative effects of these compounds, especially highlighting their selective effectiveness against rat brain tumor cells (C6). Some compounds demonstrated broad-spectrum antitumor activity, comparable to commonly used anticancer drugs like 5-fluorouracil and cisplatin, suggesting their promise as novel anticancer agents (Mert et al., 2014).
properties
IUPAC Name |
N-[3-(methanesulfonamido)phenyl]-5-(2-methoxyphenyl)pyrazolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O4S/c1-26-17-9-4-3-8-14(17)15-11-16(21-20-15)18(23)19-12-6-5-7-13(10-12)22-27(2,24)25/h3-10,15-16,20-22H,11H2,1-2H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOORVJIIAZYLKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2CC(NN2)C(=O)NC3=CC(=CC=C3)NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 2-(5-nitrofuran-2-carboxamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2755710.png)

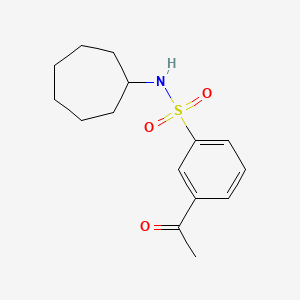
![N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2755714.png)
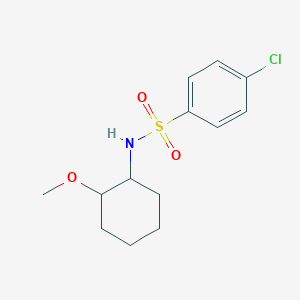
![1-(4-(6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)piperazin-1-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)ethanone](/img/structure/B2755717.png)
![9-(3-hydroxypropyl)-3-(2-methoxyphenyl)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2755718.png)

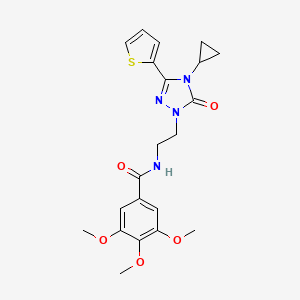
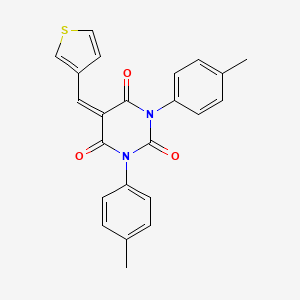
![2-Chloro-N-[(1,1-dioxo-1-benzothiophen-3-yl)methyl]propanamide](/img/structure/B2755728.png)

